molecular formula C18H22N2O4 B5770826 4-[(E)-[({BICYCLO[4.1.0]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE

4-[(E)-[({BICYCLO[4.1.0]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE

Cat. No.: B5770826
M. Wt: 330.4 g/mol
InChI Key: GHDNMAVXCWMYNK-VXLYETTFSA-N
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Description

4-[(E)-[({BICYCLO[410]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound that features a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[({BICYCLO[4.1.0]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE typically involves multiple steps. One common approach is the transition metal-catalyzed cycloisomerization of 1,6-enynes, using catalysts such as platinum (II) and gold (I) . This method allows for the formation of the bicyclic structure, which is a key feature of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[({BICYCLO[4.1.0]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-[({BICYCLO[4.1.0]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-[(E)-[({BICYCLO[4.1.0]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as:

Uniqueness

What sets 4-[(E)-[({BICYCLO[410]HEPTAN-7-YL}FORMAMIDO)IMINO]METHYL]-2-METHOXYPHENYL ACETATE apart is its specific functional groups and the arrangement of atoms within the bicyclic framework

Properties

IUPAC Name

[4-[(E)-(bicyclo[4.1.0]heptane-7-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-11(21)24-15-8-7-12(9-16(15)23-2)10-19-20-18(22)17-13-5-3-4-6-14(13)17/h7-10,13-14,17H,3-6H2,1-2H3,(H,20,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDNMAVXCWMYNK-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2C3C2CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2C3C2CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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